calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its complex molecular structure, which includes a calcium ion coordinated with a diazenyl group and sulfonate groups, contributing to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-amino-2-naphthol-4-sulfonic acid in an alkaline medium. This step forms the azo compound.
Calcium Salt Formation: Finally, the azo compound is treated with calcium chloride to precipitate the calcium salt of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is usually isolated by filtration, washed, and dried to obtain a high-purity dye .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Major Products
Oxidation: Formation of sulfonic acids and nitro compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The sulfonate groups enhance its solubility in water, making it suitable for various applications. The calcium ion plays a role in stabilizing the structure and enhancing its binding properties in certain applications .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 482: Another azo dye with similar applications but different substituents on the aromatic rings.
Pigment Red 481: Similar in structure but with variations in the sulfonate groups and metal ions.
Uniqueness
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific combination of substituents, which confer distinct color properties and solubility characteristics. Its stability and ease of synthesis make it a preferred choice in various industrial applications .
Properties
CAS No. |
65152-16-1 |
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Molecular Formula |
C17H12CaClN3O6S2 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14ClN3O6S2.Ca/c1-9-6-15(28(22,23)24)14(7-12(9)18)21-20-13-8-16(29(25,26)27)17(19)11-5-3-2-4-10(11)13;/h2-8H,19H2,1H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
RXBBZSCCJAVCHV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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